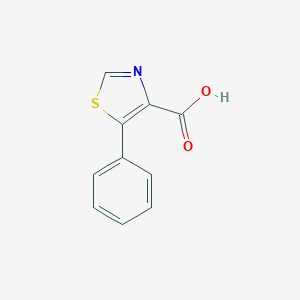

Acide 5-phényl-1,3-thiazole-4-carboxylique

Vue d'ensemble

Description

5-phenyl-1,3-thiazole-4-carboxylic acid is a compound with potential relevance in various chemical and biological studies. Its structural and chemical properties have been examined to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives can involve multiple steps, including the reaction of aromatic aldehydes with dichloroacetic acid and thiourea, leading to the formation of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives (Dulaimy, Kadhim, Attia, & Thani, 2017). The Friedel–Crafts intramolecular cyclization using polyphosphoric acid has been utilized to transform 5-phenylthiazole-4-carboxylic acids into indeno[2,1-d]thiazoles, highlighting a novel route for synthesizing complex heterocyclic structures (Mamedov, Gubaidullin, Nurkhametova, Litvinov, & Levin, 2004).

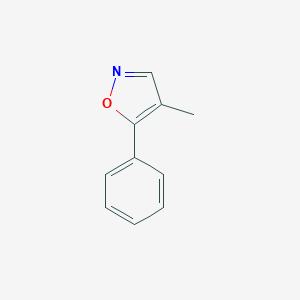

Molecular Structure Analysis

The crystal and molecular structure of related compounds has been determined by X-ray analysis, providing insight into their geometric and electronic structure. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, has been determined, contributing to the understanding of the thiazole derivative's structural attributes (Viterbo, Calvino, & Serafino, 1980).

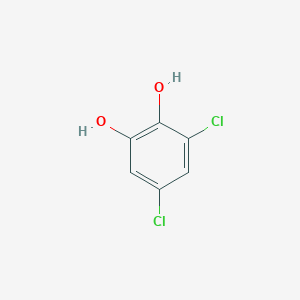

Chemical Reactions and Properties

The reactivity and chemical behavior of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives have been studied, showing how various substituents and conditions affect their reactions and properties. For instance, intramolecular cyclization and interactions with different chemical agents can lead to various heterocyclic assemblies with potential biological activity (Petkevich, Zhukovskaya, Dikusar, Akishina, Kurman, Nikitina, Zaytsev, & Potkin, 2021).

Physical Properties Analysis

The liquid crystalline behaviors and physical properties of thiazole derivatives, including those similar to 5-phenyl-1,3-thiazole-4-carboxylic acid, have been explored, revealing how molecular structure affects phase transitions and material properties (Jaffer, Aldhaif, & Tomi, 2017).

Chemical Properties Analysis

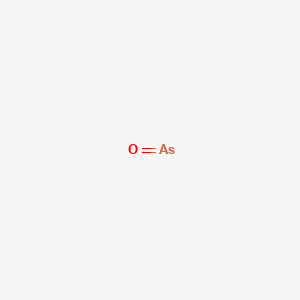

Chemical properties such as hydrogen bonding, solvent effects, and non-linear optical properties of thiazole derivatives are crucial for understanding their behavior in different environments and potential applications in materials science and pharmacology (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Applications De Recherche Scientifique

Activité antimicrobienne

Les thiazoles, y compris l'acide 5-phényl-1,3-thiazole-4-carboxylique, ont été trouvés pour présenter une activité antimicrobienne . Cela les rend utiles dans le développement de nouveaux agents antimicrobiens.

Activité antirétrovirale

Certains dérivés de thiazole ont été utilisés dans le développement de médicaments antirétroviraux . Par exemple, le ritonavir, un médicament antirétroviral utilisé pour traiter et prévenir le VIH/SIDA, contient une fraction thiazole .

Activité antifongique

Les dérivés de thiazole ont également été utilisés dans le développement de médicaments antifongiques . Un exemple est l'abafungine, un agent antifongique à large spectre .

Activité anticancéreuse

Les thiazoles ont été trouvés pour présenter une activité anticancéreuse . Par exemple, la tiazofurine, un médicament utilisé dans le traitement du cancer, contient une fraction thiazole .

Activité anti-inflammatoire

Les thiazoles ont été trouvés pour avoir des propriétés anti-inflammatoires . Cela les rend utiles dans le développement de nouveaux médicaments anti-inflammatoires.

Activité antioxydante

Les thiazoles ont été trouvés pour présenter une activité antioxydante . Cela les rend utiles dans le développement de nouveaux agents antioxydants.

Activité antidiabétique

Les thiazoles ont été trouvés pour présenter une activité antidiabétique . Cela les rend utiles dans le développement de nouveaux médicaments antidiabétiques.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .

Mode of Action

Thiazole derivatives have been known to interact with various targets leading to changes at the molecular level .

Biochemical Pathways

Thiazole derivatives have been known to affect a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiazole derivatives have been known to exhibit antitumor activity, suggesting they may induce cell death in tumor cells .

Propriétés

IUPAC Name |

5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMZWZUYMBFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359143 | |

| Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13743-14-1 | |

| Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

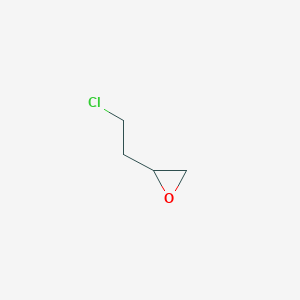

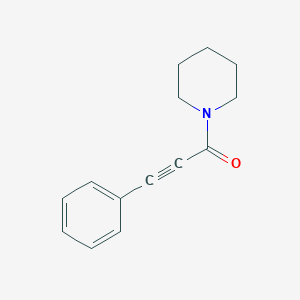

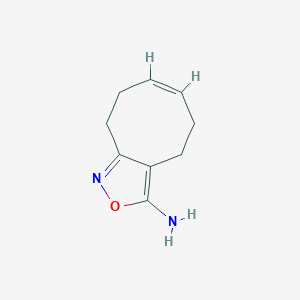

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the carboxylic acid group in 5-Phenylthiazole-4-carboxylic acid for its Carbonic Anhydrase-III inhibitory activity?

A1: Research has shown that the presence of a carboxylic acid group at the 4-position of the 2,4,5-trisubstituted thiazole scaffold is crucial for Carbonic Anhydrase-III inhibitory activity. [] This suggests that the carboxylic acid group plays a vital role in binding to the enzyme's active site. Further studies exploring modifications at this position could provide valuable insights into the binding interactions.

Q2: How do modifications at the 2-position of the thiazole ring in 5-Phenylthiazole-4-carboxylic acid affect its inhibitory activity against Carbonic Anhydrase-III?

A2: Replacing the free amino group at the 2-position of 5-Phenylthiazole-4-carboxylic acid with either an amide or urea group significantly reduces its inhibitory activity against Carbonic Anhydrase-III. [] This suggests that the free amino group is important for potent inhibition, possibly through interactions like hydrogen bonding with the enzyme's active site.

Q3: Can 5-Phenylthiazole-4-carboxylic acid be used as a starting point for the development of more potent Carbonic Anhydrase-III inhibitors?

A3: Yes, 5-Phenylthiazole-4-carboxylic acid, specifically the derivative with a free amino group at the 2-position (2-amino-5-phenylthiazole-4-carboxylic acid), exhibits promising Carbonic Anhydrase-III inhibitory activity (Ki = 0.5 μM). [] This compound serves as a lead molecule for further structural modifications and optimization to develop more potent and selective Carbonic Anhydrase-III inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)